molecular formula C10H12Cl2FNO2 B13480952 Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride

Cat. No.: B13480952
M. Wt: 268.11 g/mol
InChI Key: TYRJXJIPDLKFEC-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2·HCl It is a derivative of propanoic acid and is characterized by the presence of amino, chloro, and fluoro substituents on its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-chlorophenyl)propanoate
  • Methyl 3-amino-3-(4-fluorophenyl)propanoate
  • Methyl 3-amino-3-(4-bromophenyl)propanoate

Uniqueness

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its chemical reactivity and binding affinity compared to compounds with only one substituent. Additionally, the hydrochloride salt form improves its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C10H12Cl2FNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H

InChI Key

TYRJXJIPDLKFEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl

Origin of Product

United States

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